![molecular formula C8H8N2O B1445420 2-Ethyloxazolo[5,4-b]pyridine CAS No. 856990-30-2](/img/structure/B1445420.png)
2-Ethyloxazolo[5,4-b]pyridine
Vue d'ensemble
Description
2-Ethyloxazolo[5,4-b]pyridine is a heterocyclic compound . Its IUPAC name is 2-ethyl [1,3]oxazolo [5,4-b]pyridine . The CAS Number is 856990-30-2 . It has a molecular weight of 148.16 .
Molecular Structure Analysis
The InChI code for 2-Ethyloxazolo[5,4-b]pyridine is 1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2-Ethyloxazolo[5,4-b]pyridine is a solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Pyridine Compounds in Medicinal Chemistry Pyridine and its derivatives are important in the field of medicinal chemistry . They are incorporated in a diverse range of drug candidates approved by the FDA . Pyridine-based molecules have been used in drug crafting and have shown potential against a range of diseases . For example, a series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .
Pyridine Compounds in Antimicrobial and Antiviral Research Pyridine compounds have also been noted for their antimicrobial and antiviral properties . In the context of the COVID-19 pandemic, finding new antiviral and antimicrobial compounds has become a priority in current research . Pyridine compounds, especially those containing additional heterocycles, have shown improved therapeutic properties .
- “2-Ethyloxazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 856990-30-2 . It is a solid substance with a molecular weight of 148.16 .
- It’s important to handle this compound with care as it has several hazard statements including H302, H315, H319, H335 .
- While I couldn’t find specific applications for “2-Ethyloxazolo[5,4-b]pyridine”, I found that Oxazolo[4,5-b]pyridine analogs have shown efficiency against Gram-positive bacteria . For example, 2-Phenyloxazolo[4,5-b]pyridine was very efficient in killing methicillin-resistant S. aureus .
- “2-Ethyloxazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 856990-30-2 . It is a solid substance with a molecular weight of 148.16 .
- It’s important to handle this compound with care as it has several hazard statements including H302, H315, H319, H335 .
- While I couldn’t find specific applications for “2-Ethyloxazolo[5,4-b]pyridine”, I found that Oxazolo[4,5-b]pyridine analogs have shown efficiency against Gram-positive bacteria . For example, 2-Phenyloxazolo[4,5-b]pyridine was very efficient in killing methicillin-resistant S. aureus .
Safety And Hazards
Propriétés
IUPAC Name |
2-ethyl-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-7-10-6-4-3-5-9-8(6)11-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBZJXFRAUSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloxazolo[5,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




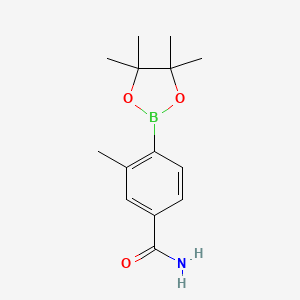

![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)
![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)

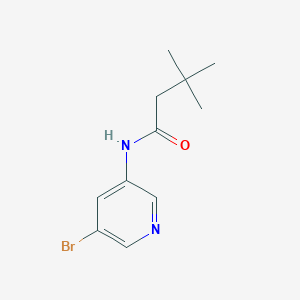
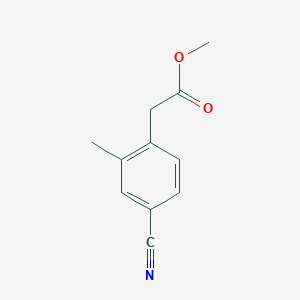
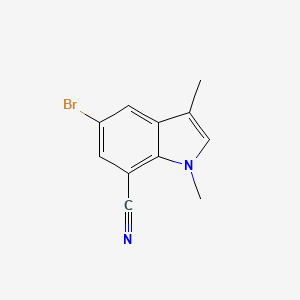
![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)
![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
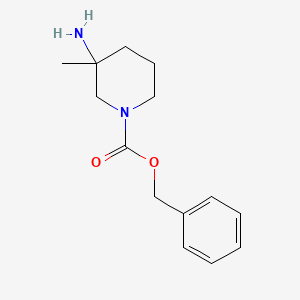

![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)